molecular formula C18H18BrClN2O3 B2630475 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1448052-34-3

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2630475
CAS No.: 1448052-34-3
M. Wt: 425.71
InChI Key: FAENQYPDSXTHDH-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a bromopyridine moiety, a piperidine ring, and a chlorophenoxy group

Preparation Methods

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 3-bromopyridine. This step is usually carried out using bromine or a brominating agent under controlled conditions.

    Piperidine Derivatization: The next step involves the reaction of 3-bromopyridine with piperidine to form the piperidinyl bromopyridine intermediate. This reaction is typically facilitated by a base such as potassium carbonate in an appropriate solvent.

    Ether Formation: The piperidinyl bromopyridine intermediate is then reacted with 4-chlorophenol in the presence of a coupling agent like potassium carbonate to form the desired ether linkage.

    Final Coupling: The final step involves the coupling of the intermediate with 2-chloroacetyl chloride to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, including its potential as an inhibitor or activator of specific proteins.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use the compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme and preventing substrate access, or as an agonist by activating a receptor and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone can be compared with other similar compounds, such as:

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone: This compound has a similar structure but with a chlorine atom instead of a bromine atom in the pyridine ring. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.

    1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: In this compound, the chlorophenoxy group is replaced with a fluorophenoxy group. The presence of fluorine can influence the compound’s chemical properties and interactions with biological targets.

    1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-methylphenoxy)ethanone: This compound features a methyl group instead of a chlorine atom in the phenoxy ring. The methyl group can alter the compound’s hydrophobicity and binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3/c19-16-2-1-9-21-18(16)25-15-7-10-22(11-8-15)17(23)12-24-14-5-3-13(20)4-6-14/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENQYPDSXTHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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